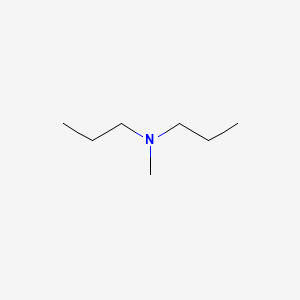

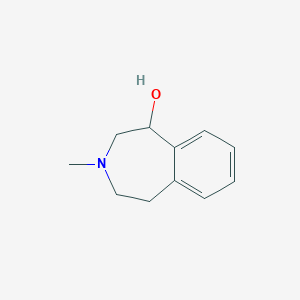

![molecular formula C14H12ClN3O B2490172 4-[(3-Chloroanilino)methylene]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile CAS No. 338415-20-6](/img/structure/B2490172.png)

4-[(3-Chloroanilino)methylene]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related pyridine carbonitriles involves multi-component reactions, typically starting from compounds such as cyanoacetamide or malononitrile, combined with various aldehydes and ketones in the presence of ammonium acetate to form the desired pyridine structure. These reactions are efficient pathways to generate a wide range of substituted pyridine carbonitriles with diverse functional groups (Khalifa et al., 2017).

Molecular Structure Analysis

X-ray crystallography provides insight into the molecular structure of similar compounds, revealing details about the atomic arrangement and confirmation. For instance, certain pyridine derivatives exhibit distinct structural features such as envelope conformations of the heterocyclic rings and specific crystal packing, which can influence their chemical behavior (Jansone et al., 2007).

Chemical Reactions and Properties

Pyridine carbonitriles undergo various chemical reactions, including heterocyclization and aminomethylation, to afford new compounds with potential biological activity. These reactions are facilitated by the presence of nucleophilic sites in the molecule, allowing for the introduction of additional rings or substituents (Khrapova et al., 2020).

Physical Properties Analysis

The physical properties of pyridine carbonitriles, such as solubility, melting point, and crystalline structure, can be studied using various analytical techniques. These properties are crucial for understanding the compound's behavior in different environments and for its application in chemical synthesis (George et al., 1998).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are significantly influenced by the compound's structure. For example, the presence of electron-withdrawing or donating groups can affect its nucleophilic and electrophilic sites, thereby determining its reaction pathways and products (Azuma et al., 2003).

Scientific Research Applications

Chemical Synthesis and Derivative Formation

4-[(3-Chloroanilino)methylene]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is involved in various chemical synthesis processes. For instance, Singh, Lesher, and Brundage (1991) described its use in the formation of 1,4,5,6-tetrahydro-2,5-dimethyl-6-oxo-3-pyridinecarbonitrile through the reaction with other compounds. This showcases its role in creating diverse chemical structures, vital for pharmaceutical and material science research (Singh, Lesher, & Brundage, 1991).

Reactions with Amines

Azuma et al. (2003) explored the reactivity of a similar compound, 4-chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile, with alkyl- and arylamines. This research provides insights into the reactivity of pyridine derivatives, which is essential for developing new compounds with potential applications in various scientific fields (Azuma et al., 2003).

Application in Heterocyclic Chemistry

Al-Issa (2012) investigated the synthesis of new series of pyridine and fused pyridine derivatives, illustrating the compound's role in expanding the horizons of heterocyclic chemistry. This area is crucial for the development of new materials and drugs (Al-Issa, 2012).

Development of Corrosion Inhibitors

The use of pyrazolopyridine derivatives, related to the compound , as potential corrosion inhibitors for mild steel was investigated by Dandia et al. (2013). This kind of research is significant for industrial applications, particularly in protecting metals from corrosion (Dandia et al., 2013).

Analysis in Spectroscopy

Cetina et al. (2010) conducted spectroscopic analysis on pyridine derivatives, which is fundamental for understanding the physical and chemical properties of such compounds. This knowledge is crucial in the fields of material science and pharmaceuticals (Cetina et al., 2010).

properties

IUPAC Name |

(4E)-4-[(3-chloroanilino)methylidene]-2-methyl-6-oxo-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O/c1-9-13(7-16)10(5-14(19)18-9)8-17-12-4-2-3-11(15)6-12/h2-4,6,8,17H,5H2,1H3,(H,18,19)/b10-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJRKPUYFDDFIN-CSKARUKUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CNC2=CC(=CC=C2)Cl)CC(=O)N1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(/C(=C/NC2=CC(=CC=C2)Cl)/CC(=O)N1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Chloroanilino)methylene]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

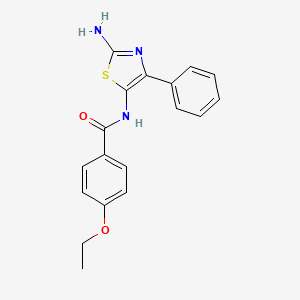

![6-Oxaspiro[2.5]octane-5,7-dione](/img/structure/B2490093.png)

![3-[1-(4-Fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2490101.png)

![6-Azabicyclo[3.1.1]heptane](/img/structure/B2490102.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2490104.png)

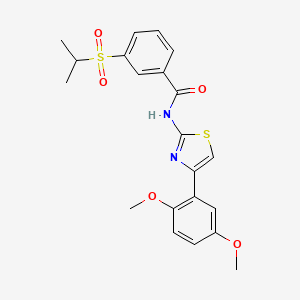

![N-(4-ethoxyphenyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2490106.png)

![Methyl [(3as,4s,6r,6ar)-6-(hydroxymethyl)-2,2,-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]acetate](/img/structure/B2490107.png)

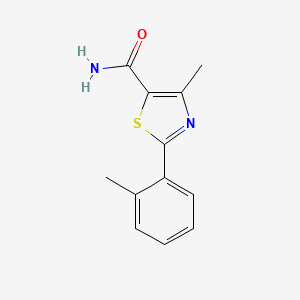

![4-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2490110.png)